Heliquinomycin
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Overview
Description
Heliquinomycin is a natural product isolated from the culture broth of the bacterium Streptomyces species. It is known for its potent inhibitory activity against DNA helicase, an enzyme crucial for DNA replication and repair.
Mechanism of Action
Target of Action
Heliquinomycin primarily targets the DNA helicases involved in DNA replication . These include the MCM4/6/7 helicase and DNA helicase B . DNA helicases play a crucial role in unwinding the DNA duplex during replication .
Mode of Action
This compound interacts with its targets by binding to single-stranded DNA , thereby inhibiting the activity of the DNA helicases . This interaction stabilizes the helicase’s interaction with single-stranded DNA, which in turn inhibits the DNA helicase activity of the MCM4/6/7 complex .
Biochemical Pathways
The inhibition of DNA helicases by this compound perturbs the DNA replication process . This is because DNA helicases are responsible for unwinding the DNA duplex at replication forks, a critical step in DNA replication . Therefore, the inhibition of these helicases disrupts the normal progression of the replication forks .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso
Result of Action
The primary result of this compound’s action is the inhibition of cellular DNA replication . This occurs without affecting the level of chromatin-bound MCM4 and without activating the DNA replication stress checkpoint system . This compound has also been shown to exhibit immunosuppressive and antibacterial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was originally isolated from the culture broth of Streptomyces sp. jys28 , suggesting that it may be produced in response to specific environmental conditions . .
Biochemical Analysis
Biochemical Properties
Heliquinomycin plays a pivotal role in biochemical reactions by inhibiting DNA helicase activity. It interacts with several enzymes and proteins, including the minichromosome maintenance (MCM) 4/6/7 helicase complex, DNA helicase B, and RECQL4 helicase. The nature of these interactions involves the binding of this compound to single-stranded DNA, thereby stabilizing the interaction between the MCM4/6/7 complex and the DNA . This inhibition disrupts the unwinding of the DNA duplex, which is essential for DNA replication.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits cellular DNA replication at a half-maximal inhibitory concentration (IC50) of 1.4–4 µM . This inhibition leads to G2/M cell cycle arrest and affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been shown to inhibit cell growth with IC50 values ranging from 1.4 to 4 µM . Additionally, it does not inhibit protein synthesis, which suggests a specific targeting mechanism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to single-stranded DNA, which inhibits the DNA helicase activity of the MCM4/6/7 complex . This binding stabilizes the interaction between the helicase and the DNA, preventing the unwinding of the DNA duplex necessary for replication. This compound also inhibits the activity of DNA helicase B and RECQL4 helicase, although to a lesser extent compared to the MCM4/6/7 complex . This inhibition disrupts the DNA replication process, leading to cell cycle arrest and reduced cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be stored for up to 12 months . Over time, this compound continues to inhibit DNA replication and induce cell cycle arrest in in vitro studies. Long-term effects observed in in vivo studies include sustained inhibition of tumor growth and antibacterial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DNA replication and tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific dosage administered .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA replication and repair. It interacts with enzymes such as DNA polymerase-α/primase and replication protein A, affecting metabolic flux and metabolite levels . The inhibition of DNA helicase activity by this compound disrupts the normal progression of the DNA replication fork, leading to alterations in the metabolic pathways associated with DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to single-stranded DNA, which facilitates its localization to replication forks where DNA helicases are active . This binding affects the accumulation and localization of this compound within the cell, ensuring its inhibitory effects on DNA replication are localized to the sites of action .
Subcellular Localization
This compound is primarily localized to the nucleus, where it exerts its effects on DNA replication. The compound’s interaction with single-stranded DNA and the MCM4/6/7 complex directs it to replication forks within the nucleus . This subcellular localization is crucial for its function as a DNA helicase inhibitor, as it ensures that this compound is present at the sites where DNA unwinding and replication occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heliquinomycin is typically isolated from the culture broth of Streptomyces species. The isolation process involves solvent extraction followed by chromatographic techniques such as centrifugal partition chromatography, Sephadex LH-20, and high-performance liquid chromatography (HPLC) using Capcell Pak C18 . The compound is obtained as a red powder with a molecular formula of C33H30O17 .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species in optimized culture conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Heliquinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various analogues of this compound, such as 9’-methoxy-heliquinomycin, which exhibit different biological activities .
Scientific Research Applications
Heliquinomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Heliquinomycin belongs to the rubromycin family of natural products, which are known for their antimicrobial and enzyme inhibitory activities. Similar compounds in this family include:
Rubromycin: Exhibits antimicrobial and cytotoxic activities.
Griseorhodin: Known for its enzyme inhibition and telomerase inhibition properties.
Uniqueness of this compound: this compound is unique due to its selective inhibition of DNA helicase, making it a valuable compound for studying DNA replication and repair mechanisms.
Properties
CAS No. |
178182-49-5 |
---|---|
Molecular Formula |
C33H30O17 |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1 |
InChI Key |
MLFZQFHGXSVTGX-MCTZXALVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Synonyms |
heliquinomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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